2-Chloroethyl methyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

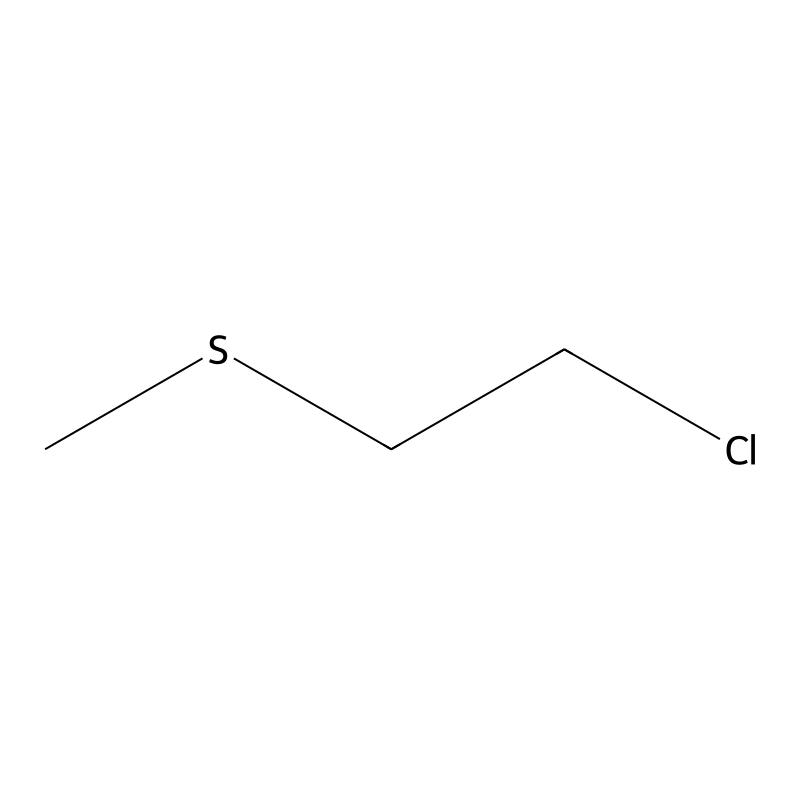

SMILES

Synonyms

Canonical SMILES

2-Chloroethyl methyl sulfide (also known as 2-(methylthio)ethyl chloride or hemisulfur mustard) is an organosulfur compound with the formula ClCH2CH2SCH3. It belongs to the class of compounds known as thioethers, containing a sulfur atom bonded to two alkyl groups. Significantly, it shares structural similarities with sulfur mustards, a class of chemical warfare agents known for their blistering properties []. However, unlike sulfur mustards, 2-Chloroethyl methyl sulfide lacks a second chloroethyl group, potentially affecting its potency []. Research on this compound is limited, and its natural origin or specific applications in scientific research are not well documented.

Molecular Structure Analysis

The key feature of 2-Chloroethyl methyl sulfide is its combination of functional groups:

- Chloroethyl group (ClCH2CH2-): This group contains a chlorine atom bonded to a two-carbon chain. The presence of chlorine makes the molecule susceptible to nucleophilic substitution reactions [].

- Methyl sulfide group (-SCH3): This group consists of a sulfur atom bonded to a methyl group (CH3). The sulfur atom can participate in various types of chemical reactions, including oxidation and reduction [].

The molecule adopts a linear structure with the chlorine atom at one end, followed by a two-carbon chain, a sulfur atom, and a terminal methyl group [].

Chemical Reactions Analysis

- Nucleophilic substitution: The chlorine atom in the chloroethyl group can be replaced by another nucleophile (electron-donating species) [].

ClCH2CH2SCH3 + Nu⁻ → RCH2CH2SCH3 + Cl⁻(Nu = nucleophile, R = organic group)- Oxidation: The sulfur atom can be oxidized to a sulfoxide (S=O) or sulfone (SO2) group under appropriate conditions [].

Physical And Chemical Properties Analysis

- Physical state: Likely a colorless liquid at room temperature.

- Melting point and boiling point: Expected to be in the range of typical organic liquids (melting point below room temperature, boiling point above 100°C).

- Solubility: Likely soluble in organic solvents and slightly soluble in water due to the presence of both polar (sulfur atom) and non-polar (hydrocarbon chain) groups.

- Stability: Presumed to be unstable due to the reactive chloroethyl group [].

There is no documented information on the specific mechanism of action of 2-Chloroethyl methyl sulfide in biological systems. However, due to its structural similarity to sulfur mustards, it is possible that it might possess some alkylating properties. Sulfur mustards react with cellular molecules, particularly DNA, leading to cell death and tissue damage []. Further research is needed to confirm this hypothesis.

Studying Antidotes for Sulfur Mustard:

- Researchers have investigated the potential of 2,6-dithiopurine as an antidote for sulfur mustard poisoning. CEMS served as a surrogate for the actual agent in these studies, allowing researchers to evaluate the effectiveness of the antidote in a safer environment. Source: Sigma-Aldrich product page for 2-Chloroethyl methyl sulfide:

Investigating Skin Permeability and Toxicity:

- Isolated perfused porcine skin flaps (IPPSF) were used as a model to assess the dermal absorption and toxicity of CEMS. This research helped scientists understand how similar chemicals might penetrate and affect human skin. Source: Sigma-Aldrich product page for 2-Chloroethyl methyl sulfide:

Exploring Carcinogenic Potential:

- Studies have been conducted to investigate the carcinogenic potential of CEMS in mice. These studies aimed to understand the potential cancer-causing effects of structurally similar compounds. Source: "Activation of H-ras oncogenes in male B6C3F1 mouse liver tumors induced by vinthionine or 2-chloroethyl-methyl sulfide" by Sohn et al. in Carcinogenesis (1996):

- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

- Solvolysis: The compound undergoes solvolysis in different solvents, which affects the reaction kinetics and mechanisms. Studies indicate that solvent polarity influences the transition states during these reactions .

- Hydrolysis: In the presence of water, 2-chloroethyl methyl sulfide can hydrolyze, producing corresponding alcohols and releasing hydrochloric acid.

Research has demonstrated that 2-chloroethyl methyl sulfide exhibits significant biological activity, particularly in dermatotoxicity. It has been shown to cause microvesication and inflammation when applied to skin models, leading to histopathological changes . Furthermore, its toxicological profile includes:

Several methods have been developed for synthesizing 2-chloroethyl methyl sulfide:

- Alkylation of Methyl Sulfide: Methyl sulfide can be alkylated using 2-chloroethanol in the presence of a base.

- Chlorination of Ethyl Methyl Sulfide: Ethyl methyl sulfide can be chlorinated using chlorine gas or other chlorinating agents under controlled conditions.

These methods allow for the production of 2-chloroethyl methyl sulfide in varying yields depending on reaction conditions.

2-Chloroethyl methyl sulfide finds applications in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organosulfur compounds.

- Pharmaceuticals: Its biological activity makes it a candidate for research into new therapeutic agents.

- Chemical Warfare Agents: Its structural similarities to known chemical warfare agents raise concerns regarding its potential misuse.

Studies on interaction mechanisms involving 2-chloroethyl methyl sulfide have primarily focused on its reactivity with biological molecules. For example:

- Protein Interactions: The compound can react with amino acids, leading to modifications that may affect protein function.

- Cellular Uptake: Research indicates that the compound's lipophilicity may facilitate its uptake into cells, contributing to its toxic effects.

2-Chloroethyl methyl sulfide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

The unique feature of 2-chloroethyl methyl sulfide lies in its balance between reactivity and toxicity, making it a compound of interest in both synthetic chemistry and toxicology research.

The preparation of 2-Chloroethyl methyl sulfide can be accomplished through several well-established synthetic methodologies, each offering distinct advantages in terms of yield, purity, and operational convenience.

Thionyl Chloride Method

The most widely utilized and reliable synthetic route involves the chlorination of β-hydroxyethyl methyl sulfide using thionyl chloride as the chlorinating agent [1]. This method, originally developed by Kirner and represents the standard procedure described in Organic Syntheses [1].

Procedure Details:

In a one-liter three-necked flask equipped with mechanical stirrer, dropping funnel, and reflux condenser, 150 grams (1.63 moles) of β-hydroxyethyl methyl sulfide is dissolved in 200 grams of dry chloroform [1]. The condenser is fitted with a hydrogen chloride and sulfur dioxide trap to manage the evolved gases. A solution containing 204 grams (1.7 moles) of redistilled thionyl chloride in 135 cubic centimeters of dry chloroform is added dropwise over approximately two hours with vigorous stirring [1]. The reaction mixture is stirred continuously during addition and for four hours after completion. Following chloroform removal via steam distillation, the residue undergoes vacuum distillation to yield 135-153 grams (75-85% theoretical yield) of product boiling at 55-56°C under 30 mmHg pressure [1].

Reaction Mechanism:

The transformation proceeds through nucleophilic substitution of the hydroxyl group by chloride ion, with thionyl chloride serving as both chlorinating agent and dehydrating agent. The reaction generates hydrogen chloride and sulfur dioxide as byproducts, which must be properly managed through appropriate trapping systems [1].

Two-Step Mercaptoethanol Approach

An alternative synthetic strategy involves the initial displacement reaction of a precursor compound with mercaptoethanol, followed by subsequent chlorination with thionyl chloride [2] [3]. This method was developed to overcome complications arising from concomitant reactions with iodide ion when using direct alkylation approaches [2].

Procedural Framework:

The synthesis begins with the displacement reaction between the appropriate precursor and mercaptoethanol under controlled conditions. The resulting intermediate is then subjected to chlorination using thionyl chloride under conditions similar to those described in the primary method [2] [3]. This approach provides greater control over side reactions and can be particularly advantageous when preparing isotopically labeled derivatives [2].

Isotope-Labeled Synthesis

Specialized procedures have been developed for incorporating stable isotope labels, particularly carbon-13, into the methylthio group of 2-Chloroethyl methyl sulfide [2] [3]. These methods require careful consideration of reaction conditions to prevent isotope scrambling and maintain label integrity.

Technical Considerations:

The isotope-labeled synthesis necessitates the use of appropriately labeled starting materials and precise control of reaction parameters to ensure high isotopic purity in the final product [2]. The two-step approach involving mercaptoethanol displacement followed by chlorination has proven particularly effective for these applications [2] [3].

Alternative Chlorination Methods

Various alternative chlorinating agents have been investigated for the preparation of 2-Chloroethyl methyl sulfide, including phosphorus trichloride, concentrated hydrochloric acid, and other chlorinating systems [4]. These methods may offer advantages in specific synthetic contexts or when thionyl chloride is not readily available.

Comparative Analysis:

While thionyl chloride remains the preferred chlorinating agent due to its high efficiency and clean reaction profile, alternative methods may provide benefits in terms of cost, availability, or specific synthetic requirements [4]. The choice of chlorinating agent should be evaluated based on the specific synthetic objectives and operational constraints.

Purification Methodologies

The purification of 2-Chloroethyl methyl sulfide requires careful attention to both the volatile nature of the compound and its potential for decomposition under inappropriate conditions.

Vacuum Distillation

The primary purification method involves vacuum distillation, which takes advantage of the compound's relatively low boiling point under reduced pressure [1]. The material boils at 55-56°C under 30 mmHg pressure, allowing for effective separation from higher-boiling impurities and reaction byproducts [1].

Distillation Parameters:

Optimal distillation conditions include maintaining the distillation temperature below 60°C under reduced pressure to minimize thermal decomposition [1]. The use of a fractionating column can enhance separation efficiency, particularly when dealing with closely related impurities [1]. Temperature control is critical, as excessive heating can lead to decomposition and the formation of unwanted byproducts.

Solvent Extraction and Washing

Prior to distillation, the crude reaction mixture can be subjected to solvent extraction procedures to remove water-soluble impurities and ionic byproducts [1]. Organic solvents such as dichloromethane or chloroform are commonly employed for extraction, followed by washing with water to remove residual acids and salts [1].

Extraction Protocol:

The organic phase containing the product is washed successively with water, dilute sodium bicarbonate solution to neutralize residual acid, and finally with water again to remove salts [1]. The organic phase is then dried over anhydrous magnesium sulfate or similar drying agent before concentration and distillation [1].

Chromatographic Purification

For analytical purposes or when high purity is required, chromatographic purification methods can be employed [5]. Flash column chromatography using silica gel has been demonstrated as an effective purification technique for related sulfide compounds [5].

Chromatographic Conditions:

Silica gel column chromatography using appropriate solvent systems can provide high-purity material suitable for analytical applications [5]. The choice of eluent system depends on the specific impurities present and the required purity level. Hexane-ethyl acetate mixtures are commonly employed for sulfide purification [5].

Recrystallization Considerations

While 2-Chloroethyl methyl sulfide is a liquid at room temperature, certain derivative compounds or salts may be amenable to recrystallization purification. This approach is not typically applicable to the base compound but may be relevant for specific synthetic intermediates or derivatives.

Analytical Characterization Procedures

Comprehensive analytical characterization of 2-Chloroethyl methyl sulfide requires multiple complementary techniques to confirm identity, purity, and structural integrity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for 2-Chloroethyl methyl sulfide [6] [7].

¹H NMR Spectroscopy:

The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that allow unambiguous identification [6] [7]. The spectrum typically displays a triplet for the chloroethyl CH₂ protons, a triplet for the sulfur-adjacent CH₂ protons, and a singlet for the methyl group attached to sulfur [6] [7]. Chemical shifts and coupling patterns provide detailed structural information and can reveal the presence of impurities or degradation products [6] [7].

¹³C NMR Spectroscopy:

Carbon-13 nuclear magnetic resonance spectroscopy has been extensively utilized for monitoring reactions and degradation pathways of 2-Chloroethyl methyl sulfide [6] [7]. The technique provides three distinct carbon signals corresponding to the chloroethyl carbon, the sulfur-adjacent carbon, and the methyl carbon [6] [7]. Quantitative carbon-13 nuclear magnetic resonance can provide accurate purity assessments and monitor reaction progress [6] [7].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern characterization [8] [9].

Electron Ionization Mass Spectrometry:

The electron ionization mass spectrum exhibits a molecular ion peak at m/z 110, corresponding to the molecular weight of 2-Chloroethyl methyl sulfide [8] [9]. Characteristic fragmentation patterns include loss of chlorine, methyl groups, and various combinations of these fragments [8] [9]. Gas chromatography-mass spectrometry provides both separation and identification capabilities, making it particularly valuable for purity assessment and impurity identification [8] [9].

Fragmentation Analysis:

The fragmentation pattern under electron ionization conditions follows predictable pathways involving cleavage of the carbon-chlorine and carbon-sulfur bonds [8]. Base peaks and characteristic fragment ions provide definitive identification markers that can be used for quantitative analysis [8].

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural confirmation [10] [11].

Characteristic Absorption Bands:

The infrared spectrum exhibits characteristic absorption bands for carbon-hydrogen stretching, carbon-chlorine stretching, and carbon-sulfur stretching vibrations [10] [11]. The carbon-hydrogen stretching modes appear in the typical alkyl region, while the carbon-chlorine stretching provides a characteristic absorption pattern that confirms the presence of the chloroethyl functional group [10] [11]. The carbon-sulfur stretching modes contribute to the fingerprint region and aid in structural confirmation [10] [11].

Spectral Interpretation:

Comparison of observed spectra with reference standards allows for definitive identification and purity assessment [10]. The technique is particularly valuable for detecting impurities containing different functional groups or structural modifications [10].

Gas Chromatography

Gas chromatographic analysis provides quantitative purity assessment and impurity profiling [12] [11].

Analytical Conditions:

Various gas chromatographic columns and conditions have been developed for the analysis of 2-Chloroethyl methyl sulfide [12] [11]. Capillary columns with appropriate stationary phases provide high-resolution separation of the target compound from potential impurities [12] [11]. Temperature programming and carrier gas selection are optimized based on the specific analytical requirements [12] [11].

Quantitative Analysis:

Gas chromatographic analysis with appropriate internal standards allows for accurate quantitative determination of purity levels [12] [11]. The technique is particularly valuable for monitoring synthesis progress and assessing the effectiveness of purification procedures [12] [11].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (95.12%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard